methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXALTDEOGERAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The cyclocondensation of β-keto esters with substituted hydrazines represents a foundational approach for constructing the pyrazole core. For methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate, this method involves reacting methyl 3-ketopentanoate with isopropyl hydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclization and dehydration .
Key Reaction Parameters
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Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).
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Catalyst : Concentrated hydrochloric acid (10–15 mol%).
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Temperature : Reflux conditions (70–80°C) for 6–8 hours.
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Yield : 65–78% after recrystallization from ethyl acetate/hexane .
Mechanistic Insights
The isopropyl hydrazine selectively attacks the ketone group, forming a hydrazone intermediate. Intramolecular cyclization generates the pyrazole ring, with the ester group stabilizing the intermediate through conjugation. Chlorination at position 4 is achieved post-cyclization using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C .
Chlorination of Preformed Pyrazole Intermediates
Chlorination of preformed pyrazoles offers a modular route to introduce the chloro substituent at position 4. Methyl 1-isopropyl-1H-pyrazole-3-carboxylate serves as the precursor, with chlorination mediated by electrophilic agents.
Chlorination Protocols
| Chlorinating Agent | Conditions | Yield | Purity |
|---|---|---|---|
| NCS | DCM, 0°C, 2 hours | 82% | 98% |
| Cl₂ gas | AcOH, 40°C, 4 hours | 75% | 95% |
| SO₂Cl₂ | Toluene, reflux, 6 hours | 68% | 97% |
NCS in dichloromethane at low temperatures minimizes side reactions, such as ester hydrolysis or over-chlorination . Regioselectivity is governed by the electron-withdrawing carboxylate group at position 3, which directs electrophilic substitution to position 4.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A representative protocol involves:
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Cyclocondensation : Methyl 3-ketopentanoate (1.0 equiv), isopropyl hydrazine (1.1 equiv), and p-toluenesulfonic acid (0.1 equiv) in ethanol irradiated at 100°C for 15 minutes.
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Chlorination : Crude pyrazole intermediate treated with NCS (1.2 equiv) in DCM under microwave at 50°C for 5 minutes.
Advantages
-
Total Time : 20 minutes vs. 8 hours conventionally.
Catalytic Hydrogenation Approaches
Adapting methodologies from fluoroalkyl pyrazole syntheses , catalytic hydrogenation can reduce nitro or azide intermediates to amines, which are subsequently diazotized and chlorinated.
Representative Pathway
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Nitro Intermediate Synthesis : Methyl 4-nitro-1-isopropyl-1H-pyrazole-3-carboxylate prepared via nitration (HNO₃/H₂SO₄).
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Reduction : H₂/Pd-C in ethanol at 25°C yields the amine.
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Sandmeyer Reaction : Diazotization with NaNO₂/HCl followed by CuCl yields the chloro derivative.
Yield : 70–75% over three steps .
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78% | 8 hours | Low | High |
| Microwave-Assisted | 89% | 20 min | Moderate | Moderate |
| Catalytic Hydrogenation | 75% | 12 hours | High | Low |
Cyclocondensation remains the most scalable and cost-effective route, while microwave-assisted synthesis offers rapid access for small-scale applications.
Industrial-Scale Production Considerations
Process Optimization
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclocondensation (yield: 85% at 10 kg/batch) .
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Solvent Recovery : Ethanol and DCM are recycled via distillation, reducing waste.
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Quality Control : In-line HPLC monitors chlorination efficiency, ensuring >98% purity.
Challenges
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Chlorine Handling : Requires specialized equipment to prevent corrosion.
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Byproduct Management : Succinimide (from NCS) is filtered and repurposed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide[][3].
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Ester Hydrolysis: The major product is 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid[][3].
Scientific Research Applications
Medicinal Chemistry
MCIPC serves as a building block for synthesizing pharmacologically active compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to MCIPC have been evaluated for their cytotoxic potential against various cancer cell lines, demonstrating IC₅₀ values in the micromolar range .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| MCIPC | MCF-7 | 0.46 |
| Derivative A | A375 | 4.2 |
| Derivative B | HepG2 | 3.25 |
This table illustrates the promising anticancer activity of MCIPC and its derivatives, positioning them as potential candidates for further development in cancer therapeutics.
Agricultural Chemistry
MCIPC is also utilized in the synthesis of agrochemicals. Its ability to act as an intermediate allows for the creation of various pesticides and herbicides that are crucial in modern agriculture.
Case Study: Pesticidal Activity
Research indicates that pyrazole derivatives can exhibit significant insecticidal and fungicidal activities, making them valuable in pest management strategies. For example, compounds derived from MCIPC were tested against common agricultural pests, showing effective mortality rates.
Biological Research
In biological systems, MCIPC has been studied for its antimicrobial and anti-inflammatory properties. The presence of the chlorine atom and the isopropyl group enhances its binding affinity to biological targets.
Case Study: Antimicrobial Properties
Studies have demonstrated that MCIPC exhibits notable antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
This table summarizes the antimicrobial efficacy of MCIPC against various pathogens.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
To contextualize methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate, we compare it with two analogous pyrazole-based compounds from the same source (CymitQuimica, 2025):
Table 1: Structural and Commercial Comparison
Key Differences and Implications
The isopropyl group at position 1 introduces significant steric hindrance, which may reduce accessibility to the pyrazole ring in catalytic or binding interactions compared to the smaller cyclopentyl or methyl groups in the other compounds.
Commercial Discontinuation Trends :
All three compounds are discontinued, indicating possible challenges in synthesis, regulatory hurdles, or diminished industrial interest. The ester and alcohol functionalities in these derivatives may pose stability issues (e.g., ester hydrolysis or alcohol oxidation), limiting their shelf life or applicability in long-term studies .
Biological Activity
Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate (MCIPC) is a chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
MCIPC is characterized by a methyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring. Its molecular formula is , and it has been synthesized for various applications in medicinal chemistry, particularly as an intermediate in drug development .
The biological activity of MCIPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the isopropyl group enhances its binding affinity and selectivity. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its biological effects.
1. Antimicrobial Properties
MCIPC has been studied for its antimicrobial activity. Pyrazole derivatives generally exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research indicates that compounds similar to MCIPC may possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
3. Anticancer Potential
A significant area of research focuses on the anticancer properties of pyrazole derivatives. MCIPC has shown promise in inhibiting cancer cell proliferation in various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCIPC | MCF7 | TBD | Cytotoxicity |
| Compound A | HepG2 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Compound B | A375 | 0.46 ± 0.04 | CDK2 inhibition |
Note: TBD indicates that specific IC50 values for MCIPC are still under investigation as more studies are conducted .
Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives, MCIPC was tested against several cancer cell lines, including MCF7 and A375. While specific results for MCIPC were not detailed, related compounds showed IC50 values ranging from 0.39 µM to over 10 µM, indicating potential efficacy against these cancer types .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives similar to MCIPC. The results indicated significant reductions in inflammatory markers when tested in vitro, suggesting that MCIPC may also have therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate?
A practical synthesis involves a multi-step approach:
- Step 1 : Alkylation of pyrazole precursors using 1-chloro-2-methylpropane in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80°C to introduce the isopropyl group .
- Step 2 : Chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions.
- Step 3 : Esterification via reaction with methyl chloroformate in the presence of a base (e.g., K₂CO₃). Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields >95% purity .
Q. Which characterization techniques are critical for verifying the structure of this compound?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methyl ester (δ 3.8–3.9 ppm, singlet) .
- ¹³C NMR : Carboxylate carbonyl at δ ~165 ppm .
- Mass Spectrometry : Molecular ion ([M⁺]) at m/z corresponding to C₈H₁₀ClN₂O₂ (calc. 202.05) .
- IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Q. What are the primary applications of this compound in academic research?
- Medicinal Chemistry : Serves as a precursor for pyrazole-based inhibitors (e.g., anti-inflammatory or kinase-targeting agents) .
- Material Science : Used to synthesize heterocyclic frameworks with tailored electronic properties .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Byproduct Mitigation : Monitor intermediates via TLC to isolate unwanted chlorinated derivatives (e.g., over-chlorination at the 5-position) .
- Solvent Selection : Use anhydrous conditions for alkylation to avoid hydrolysis of the ester group .
- Catalytic Enhancements : Explore Pd-mediated coupling for regioselective functionalization .
Q. What strategies are effective for structure-activity relationship (SAR) studies involving this compound?
- Substituent Modification : Replace the 4-chloro group with Br or CF₃ to assess electronic effects on bioactivity .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility in aqueous assays .
- Heterocyclic Hybridization : Fuse with triazole or indole moieties to enhance binding affinity (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
Q. How should researchers address limited toxicity data for this compound?
- Precautionary Measures : Assume acute toxicity (H302, H315) based on structurally similar pyrazoles .
- In Silico Screening : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity .
- Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Cross-Validation : Compare experimental ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) .
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers of the isopropyl group) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming the 1-isopropyl orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
